N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a nitro group and a methyl group
Preparation Methods
The synthesis of N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 3-aminobenzamide. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide
Scientific Research Applications
N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide can be compared with other benzamide derivatives, such as:
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide: This compound has a similar benzamide structure but with different substituents, leading to distinct chemical and biological properties.
N-(3-benzamidophenyl)benzamide: This compound lacks the nitro and methyl groups, which can significantly alter its reactivity and applications.
N-(3-benzamidophenyl)carbamothioyl-3,4,5-trimethoxybenzamide: This derivative has additional functional groups that can enhance its interactions with biological targets and its potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C21H17N3O4/c1-14-12-16(10-11-19(14)24(27)28)21(26)23-18-9-5-8-17(13-18)22-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25)(H,23,26) |
InChI Key |
NFRCDQIBUNWLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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